4-bromo-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
Overview
Description
“4-bromo-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide” is a pyrrole-based chemical compound. It has a molecular weight of 309.16 g/mol . The IUPAC name for this compound is 4-bromo-N-(2-hydroxybenzyl)-N-methyl-1H-pyrrole-2-carboxamide .
Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the search results, it’s worth noting that similar compounds have been studied for their reactivity. For instance, molecular architectures via self-assembly, Ullmann reaction, and pyridine coordination of 4-[(4-bromophenyl)ethynyl]pyridine were found to be sensitive to the underlying metallic surfaces .Physical And Chemical Properties Analysis
This compound has a molecular weight of 309.16 g/mol . Other physical and chemical properties such as boiling point or solubility were not found in the search results.Scientific Research Applications
1. Preparation of Shortened Norbelladine Analogs
- Summary of Application: This research involves the preparation of N-[(2-bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[(4-hydroxyphenyl)methyl]formamide and 2-bromo-5-hydroxy-α-[(4-hydroxyphenyl)methyl]-4-methoxypropaneamide, which are shortened norbelladine analogs. These compounds were prepared as intermediates for the construction of 5-6-6-6 ring systems .
- Methods of Application: The synthesis involved several steps, including the conversion of 1-bromo-2-(chloromethyl)-5-methoxy-4-(1-methylethoxy)benzene into an amine by reaction with potassium phthalimide followed by hydrazinolysis. The resulting secondary amine was then reacted with ethyl formate in the presence of a catalytic amount of 4-(N,N-dimethylamino)pyridine to give the amide .
2. Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
- Summary of Application: This research involves the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and antiproliferative activities .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
3. Schiff Bases as Analytical Tools
- Summary of Application: Schiff bases of 2-((2-hydroxybenzylidene)amino)phenol (MJ1) and 4-bromo-2-(((2-hydroxyphenyl)imino)methyl)phenol (MJ2) were synthesized from 2-aminophenol and screened for the detection of some biologically important metal ions .
- Methods of Application: UV-vis spectroscopy screening, electrochemical studies, and theoretical calculations of the ligands (MJ1 and MJ2) revealed the sensing properties of the probes . The binding interactions of probes MJ1 and MJ2 with Cu 2+, Zn 2+, and Ni 2+ resulted in redshifts in the absorption maxima .
- Results or Outcomes: MJ1 exhibited reversibility of its metal complexes with Cu 2+ and Zn 2+ in an EDTA solution . The electrochemical behavior of both probes with Cu 2+, Zn 2+, Ni 2+, Cr 3+ resembled voltammograms with one or two quasi-reversible redox processes, indicating complex formation between the probes and metal ions .
4. Antimicrobial and Antiproliferative Agents
- Summary of Application: This research involves the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and antiproliferative activities .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
5. Protodeboronation of Pinacol Boronic Esters
- Summary of Application: This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Methods of Application: The protodeboronation was carried out using a radical approach .
- Results or Outcomes: The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Safety And Hazards
properties
IUPAC Name |
4-bromo-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-16(8-9-2-4-11(17)5-3-9)13(18)12-6-10(14)7-15-12/h2-7,15,17H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFSOILZFMPSCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)O)C(=O)C2=CC(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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